molecular formula C8H17N5 B13209462 N,N-Diethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine

N,N-Diethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13209462
M. Wt: 183.25 g/mol
InChI Key: PXLBOFNGNUBJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes diethyl and methylamino groups attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.

    Introduction of the Methylamino Group: The methylamino group can be introduced via a nucleophilic substitution reaction using methylamine.

    Attachment of the Diethyl Groups: The diethyl groups can be attached through alkylation reactions using diethyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-Diethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N,N-Diethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylmethylamine: A tertiary amine with similar structural features but lacking the triazole ring.

    N,N-Dimethyl-1,2-ethanediamine: Another amine with a different arrangement of nitrogen atoms and alkyl groups.

Uniqueness

N,N-Diethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine is unique due to its triazole ring structure combined with diethyl and methylamino groups. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C8H17N5

Molecular Weight

183.25 g/mol

IUPAC Name

N,N-diethyl-5-(methylaminomethyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H17N5/c1-4-13(5-2)8-10-7(6-9-3)11-12-8/h9H,4-6H2,1-3H3,(H,10,11,12)

InChI Key

PXLBOFNGNUBJAI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NNC(=N1)CNC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.